Patent-Claimed Intermediate Privilege: Methyl Group Requirement for Thyroid Receptor Ligand Scaffolds
In US Patent Application 2009/0326263, the target compound 1,3-dibromo-2-iodo-4-methyl-5-nitrobenzene is listed as one of only four specifically claimed intermediates in Claim 32, alongside 1,3-dibromo-2-iodo-5-nitrobenzene (no methyl), 1,3-dichloro-2-iodo-5-nitrobenzene, and 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene [1]. The methyl substituent is not incidental: the patent explicitly defines R⁴ in the generic formula IIIA as hydrogen or methyl, with the methyl-bearing embodiments constituting a distinct sub-genus. This demonstrates that for aniline-derived thyroid receptor ligand synthesis, the 4-methyl pattern on the nitrobenzene ring is a deliberate design element, not a silent substituent [1].
| Evidence Dimension | Patent claim scope: structural requirement for thyroid receptor ligand intermediate |
|---|---|
| Target Compound Data | 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene — explicitly claimed in Claim 32 |
| Comparator Or Baseline | 1,3-Dibromo-2-iodo-5-nitrobenzene (CAS 98137-96-3) — also claimed but as a separate, methyl-absent embodiment |
| Quantified Difference | Binary: claimed with methyl (target) vs. claimed without methyl (comparator). Both are distinct chemical species within the same patent claim set. |
| Conditions | Patent composition-of-matter claim (US App. 2009/0326263, filed 2002, published 2009); generic formula IIIA defining R⁴ = H or methyl |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting thyroid receptor modulation, the methyl-bearing intermediate is non-interchangeable with the des-methyl analog because the methyl group directly influences the steric and electronic profile of the final ligand, as evidenced by its explicit inclusion in the patent sub-genus.
- [1] Chidambaram R, Kant J, Weaver RE, Yu J, Ghosh A. Process for the Preparation of Aniline-Derived Thyroid Receptor Ligands. US Patent Application Publication US 2009/0326263 A1, December 31, 2009. Claims 31–32. View Source
